炔丙基-PEG7-NHS 酯

描述

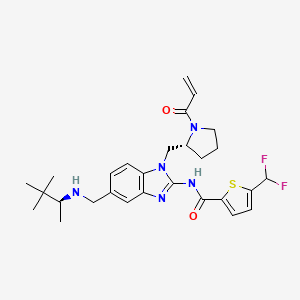

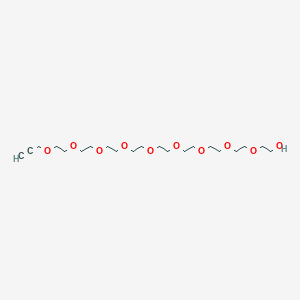

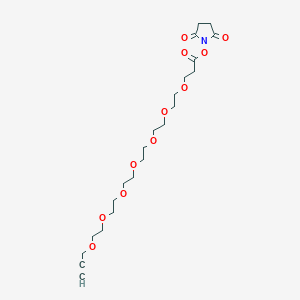

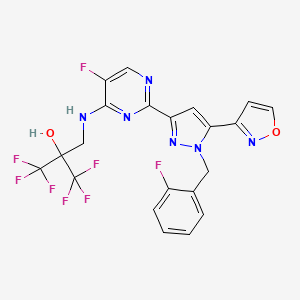

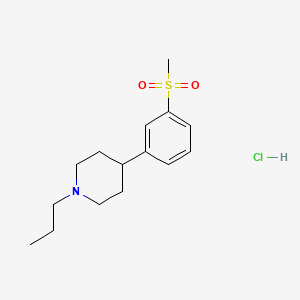

Propargyl-PEG7-NHS ester is a PEG derivative containing a propargyl group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Synthesis Analysis

Propargyl-PEG7-NHS ester is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Molecular Structure Analysis

The molecular weight of Propargyl-PEG7-NHS ester is 489.51 g/mol . The molecular formula is C22H35NO11 . It contains a propargyl group and an NHS ester .Chemical Reactions Analysis

Propargyl-PEG7-NHS ester is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical and Chemical Properties Analysis

Propargyl-PEG7-NHS ester has a molecular weight of 489.51 g/mol and a molecular formula of C22H35NO11 . The elemental analysis shows C, 53.98; H, 7.21; N, 2.86; O, 35.95 .科学研究应用

生物活性水凝胶

炔丙基-PEG7-NHS 酯对生物活性水凝胶的开发具有重要意义。这些水凝胶在再生医学和药物递送中至关重要。使用炔丙基-PEG7-NHS 酯等 PEG 连接子可以控制引入生物活性因子,增强细胞-材料相互作用,并在延长的时间内维持水凝胶网络中的蛋白质和生物活性水平 (Browning 等,2013)。

pH 响应性多肽

此酯在开发 pH 响应性合成多肽中也很重要。这些多肽可以响应 pH 变化而改变溶解度并自组装成胶束,在药物和基因递送中很有用 (Engler 等,2011)。

生物制药中的 PEG 化

在生物制药中,炔丙基-PEG7-NHS 酯在 PEG 化过程中起着至关重要的作用。PEG 化提高了活性肽或蛋白质的生物利用度并降低了其免疫原性,从而增强了治疗效果 (Crafts 等,2016)。

靶向基因递送

该酯用于合成聚(酰胺胺)树状大分子,用于靶向基因递送。它允许表皮生长因子等生物活性分子的位点特异性偶联,从而提高基因转移效率 (Yu 等,2011)。

用于体内应用的水凝胶

炔丙基-PEG7-NHS 酯通过氧代酯介导的天然化学连接形成水凝胶至关重要。这些水凝胶有望用于体内应用,如伤口愈合和药物递送,显示出高生物相容性和最小的炎症反应 (Strehin 等,2013)。

作用机制

Target of Action

The primary targets of Propargyl-PEG7-NHS ester are peptides, antibodies, and amine coated surfaces . These targets are crucial in the field of bioconjugation, where they serve as the foundation for the development of various therapeutic agents .

Mode of Action

Propargyl-PEG7-NHS ester interacts with its targets through a process known as copper-catalyzed azide-alkyne click chemistry . This compound contains a propargyl group and an NHS ester. The propargyl group can react with azide-containing compounds or biomolecules in the presence of a copper catalyst to yield a stable triazole linkage .

Biochemical Pathways

The biochemical pathway involved in the action of Propargyl-PEG7-NHS ester is the copper-catalyzed azide-alkyne click chemistry . This pathway leads to the formation of a stable, irreversible amide bond between the NHS ester group of the compound and the primary amines (NH2) on the target macromolecule .

Pharmacokinetics

The pharmacokinetics of Propargyl-PEG7-NHS ester are influenced by its polyethylene glycol (PEG) units. These units increase the hydrophilicity of the compound, which can enhance its solubility in aqueous media . This property is crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and can significantly impact its bioavailability .

Result of Action

The result of the action of Propargyl-PEG7-NHS ester is the formation of a stable triazole linkage between the compound and its target . This linkage is formed through a copper-catalyzed azide-alkyne click chemistry reaction . The formation of this linkage enables the compound to be used in the synthesis of antibody-drug conjugates (ADCs) .

Action Environment

The action of Propargyl-PEG7-NHS ester is influenced by environmental factors such as pH and temperature . The NHS ester group of the compound can react very readily with primary amines (NH2) on the target macromolecule at a pH of 7-9 . Additionally, the compound is typically stored at a temperature of -20°C to maintain its stability .

安全和危害

未来方向

生化分析

Biochemical Properties

The propargyl group in Propargyl-PEG7-NHS ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage . This makes Propargyl-PEG7-NHS ester a valuable tool for identifying nucleophilic ligandable hotspots by chemoproteomic approaches .

Cellular Effects

The hydrophilic PEG spacer in Propargyl-PEG7-NHS ester increases solubility in aqueous media This property influences cell function by enabling the compound to interact with a wide range of cellular components

Molecular Mechanism

At the molecular level, Propargyl-PEG7-NHS ester exerts its effects through its ability to form stable triazole linkages with azide-bearing compounds or biomolecules . This reaction is facilitated by a copper catalyst and results in the derivatization of peptides, antibodies, and amine coated surfaces .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO11/c1-2-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-22(26)34-23-20(24)3-4-21(23)25/h1H,3-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLITXJWZOQGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile](/img/structure/B610202.png)